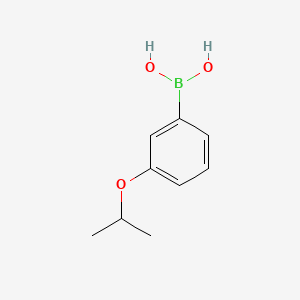

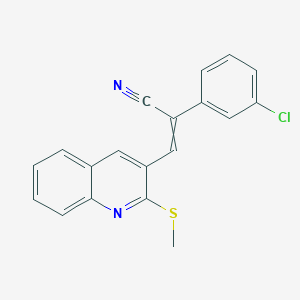

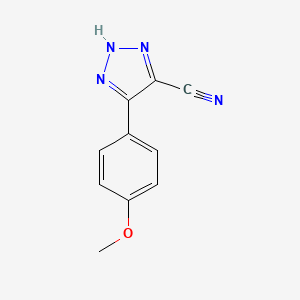

![molecular formula C14H19ClN2O B1310486 Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl- CAS No. 613660-46-1](/img/structure/B1310486.png)

Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Paper describes an improved synthesis method for a series of 3-alkyl-3-(4-pyridyl)-piperidine-2,6-diones, which are competitive inhibitors of human placental aromatase. The synthesis involves alkylation, resulting in compounds with varying 1-alkyl and 3-alkyl substituents. This method could potentially be adapted for the synthesis of "Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-" by altering the substituents accordingly.

Molecular Structure Analysis

In paper , the molecular structure of a piperidine derivative is reported. The compound crystallizes in the monoclinic space group and forms H-bonded dimers in the crystal lattice, stabilized by C-H…π and C-H…O interactions. These findings suggest that similar piperidine compounds, including "Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-", may also exhibit such interactions and crystalline properties.

Chemical Reactions Analysis

The Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene is discussed in paper . This reaction involves dehydrogenation and carbonylation at a C-H bond α to the nitrogen atom substituted by a pyridine. The presence of an additional nitrogen functionality and the electronic nature of substituents significantly affect the reactivity. This information could be relevant when considering the chemical reactions of "Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-", as the presence of a pyridinyl group and a chloro substituent may influence its reactivity in similar carbonylation reactions.

Physical and Chemical Properties Analysis

The inhibitory activity of the synthesized piperidine derivatives towards aromatase is maximal for the octyl derivatives, as mentioned in paper . The Ki values indicate the potency of these inhibitors. These properties, including solubility, melting point, and stability, could be inferred for "Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-" by considering the structural similarities and differences with the compounds studied in the papers.

Applications De Recherche Scientifique

Cancer Treatment : A compound similar to Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-, was found to inhibit Aurora A, an enzyme involved in cell division. This suggests potential applications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Natural Occurrence : Piperidine is found naturally in plants like pepper and tobacco. It's a base component in various alkaloids, which are compounds with potential pharmacological properties (J. D. Hunt & A. Mckillop, 1964).

Chemical Synthesis : Piperidine derivatives have been synthesized for various purposes. For instance, a study discussed the preparation of the methyl ester of a new hydroxy acid of the piperidine series, which can be converted into substituted pyridines (N. S. Prostakov et al., 1970).

Anticancer Agents : Certain piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. They showed promising results in this regard (A. Rehman et al., 2018).

Molecular Structure Analysis : The molecular and crystal structures of derivatives of piperidine have been analyzed to understand their conformational flexibility and hydrogen bond formation, which are critical for their biological activity (L. Kuleshova & V. Khrustalev, 2000).

Chemical Activation and Formation : Piperidine is considered a Maillard reaction product, important in food chemistry. It can form from free lysine and undergo various chemical reactions (P. Nikolov & V. Yaylayan, 2010).

Orientations Futures

The presence of heterocycles in all kinds of organic compounds of interest in electronics, biology, optics, pharmacology, material sciences, and so on is very well known . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will continue to be a significant area of research in the future.

Propriétés

IUPAC Name |

(2-chloro-6-methylpyridin-3-yl)-(2-ethylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O/c1-3-11-6-4-5-9-17(11)14(18)12-8-7-10(2)16-13(12)15/h7-8,11H,3-6,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIWCCNDVFMLIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=C(N=C(C=C2)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439695 |

Source

|

| Record name | Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl- | |

CAS RN |

613660-46-1 |

Source

|

| Record name | Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

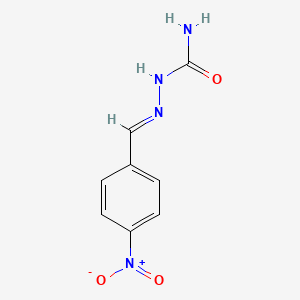

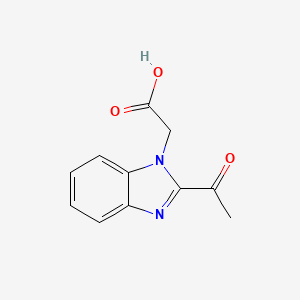

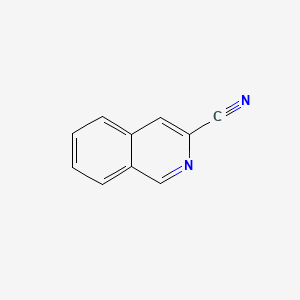

![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)

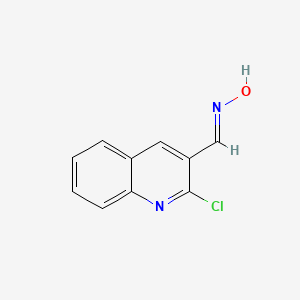

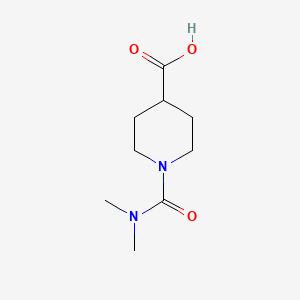

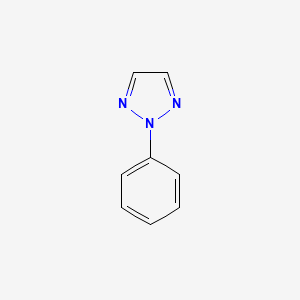

![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)

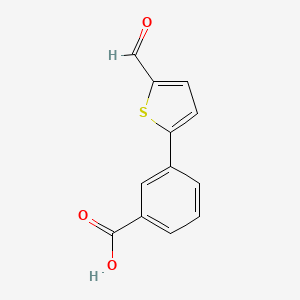

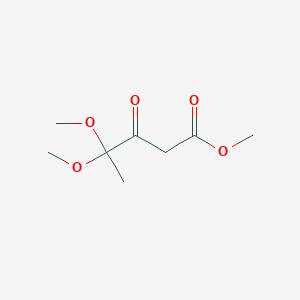

![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)